4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide is a structurally complex benzamide derivative characterized by a sulfamoyl group substituted with two 2-methoxyethyl moieties at the 4-position of the benzamide core. The N-substituent is a fused 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole ring system, which introduces a heterocyclic framework combining dioxane and benzothiazole motifs.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S2/c1-29-9-7-25(8-10-30-2)34(27,28)16-5-3-15(4-6-16)21(26)24-22-23-17-13-18-19(14-20(17)33-22)32-12-11-31-18/h3-6,13-14H,7-12H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBQXXGZTSTFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The process includes the formation of the benzothiazole ring, followed by the introduction of the dioxino group and the sulfamoyl moiety. The final step involves the coupling of the benzamide group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: Investigated for its therapeutic potential, particularly as an HER2 inhibitor in cancer treatment.
Industry: Utilized in the development of new materials or as a component in specialized chemical processes.
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. As an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth and proliferation of cancer cells . This interaction disrupts key signaling pathways involved in cell division and survival.
Comparison with Similar Compounds
Structural Features
The target compound shares functional and structural parallels with benzamide-based pesticides and sulfonamide/sulfamoyl derivatives (Table 1). Key distinctions arise in substituent composition and heterocyclic appendages:
| Compound Name | Core Structure | Key Substituents | Functional Groups | Reported Use/Activity |
|---|---|---|---|---|
| Target Compound | Benzamide | 4-[bis(2-methoxyethyl)sulfamoyl]; N-(dihydrodioxinobenzothiazol) | Sulfamoyl, benzothiazole, dioxane | Hypothesized herbicide |
| Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) | Benzamide | 4-(ethoxymethoxy); N-(2,3-dichlorophenyl) | Ethoxymethoxy, dichlorophenyl | Pesticide |
| Sulfentrazone (Triazolinone derivative) | Methanesulfonamide | N-(2,4-dichloro-5-(triazolone)); difluoromethyl | Sulfonamide, triazole, fluorinated alkyl | Herbicide |
| Diflufenican (N-(2,4-difluorophenyl)-2-(trifluoromethylphenoxy)pyridinecarboxamide) | Pyridinecarboxamide | Trifluoromethylphenoxy; N-(2,4-difluorophenyl) | Carboxamide, fluorinated aryl | Herbicide |
Key Observations :
- Sulfamoyl vs. The bis(2-methoxyethyl) substituents may enhance solubility compared to sulfentrazone’s rigid triazolinone system .
- Fluorination : Fluorinated analogs (e.g., diflufenican, sulfentrazone) leverage C-F bonds for metabolic stability and lipophilicity. The target compound lacks fluorine but incorporates methoxyethyl groups, which balance hydrophilicity and steric bulk .
Spectral Data :
- IR Spectroscopy : Expected bands include ν(S=O) at ~1250 cm<sup>−1</sup> (sulfamoyl), ν(C=O) at ~1680 cm<sup>−1</sup> (benzamide), and ν(C-O) at ~1100 cm<sup>−1</sup> (methoxyethyl) .
- <sup>1</sup>H-NMR : Aromatic protons (δ 7.2–8.5 ppm), methoxyethyl signals (δ 3.2–3.6 ppm), and benzothiazole-dioxane protons (δ 4.0–4.5 ppm).
Comparatively, etobenzanid’s ethoxymethoxy group shows ν(C-O) at ~1050 cm<sup>−1</sup>, while sulfentrazone’s triazole NH is observed at ~3300 cm<sup>−1</sup> .
Biological Activity
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C21H25N3O5S2
- Molecular Weight : 425.57 g/mol
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of the Benzothiazole Ring : This is achieved through a series of reactions involving thiazole derivatives.
- Formation of the Benzamide Moiety : The benzamide structure is introduced via acylation reactions.
- Addition of the Sulfamoyl Group : The bis(2-methoxyethyl)amine is used in a sulfonation reaction to incorporate the sulfamoyl group.
These synthetic routes are optimized for high yield and purity using controlled conditions and catalysts .
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance:
- Thiazole Derivatives : Related thiazole compounds have shown moderate to good antimicrobial effects in various studies .
- Mechanism of Action : The presence of electron-withdrawing groups enhances the interaction with bacterial enzymes, leading to inhibition of growth.
Anticancer Activity
The compound's structural components suggest potential anticancer properties:
- In Vitro Studies : Preliminary tests have indicated that related compounds exhibit antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
- Target Pathways : Compounds similar to this one have been shown to inhibit critical pathways like PI3K and mTORC1, which are involved in cancer cell proliferation .
Case Studies
- Study on Thiazole Derivatives : A study demonstrated that thiazole-based compounds possess a broad range of biological activities, including antimicrobial and anticancer effects. The results highlighted the importance of substituents on the thiazole ring in enhancing biological activity .
- Antiproliferative Screening : In vitro assays conducted on synthesized derivatives revealed significant activity against various cancer cell lines. Compounds with lipophilic substituents showed better activity due to increased membrane permeability .
Data Table: Biological Activities of Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| Thiazole A | Moderate | High | Enzyme inhibition |
| Thiazole B | Good | Moderate | PI3K/mTOR inhibition |
| Compound X | High | High | Apoptosis induction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
